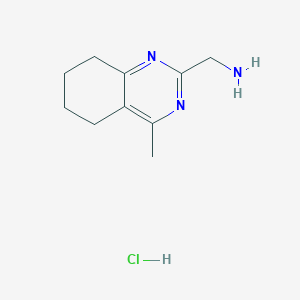

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride

Description

“(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride” (CAS: 936940-73-7) is a heterocyclic compound with the molecular formula C₁₀H₁₅N₃·HCl. It features a tetrahydroquinazoline core substituted with a methyl group at the 4-position and a methanamine moiety at the 2-position, forming a hydrochloride salt. This structure confers unique physicochemical properties, such as moderate polarity due to the amine group and enhanced stability from the fused bicyclic system.

Properties

IUPAC Name |

(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7;/h2-6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXRHGJXUWELLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=NC(=N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-46-8 | |

| Record name | 2-Quinazolinemethanamine, 5,6,7,8-tetrahydro-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of an appropriate amine with a diketone or a β-keto ester.

Methylation: The quinazoline core is then methylated at the 4-position to introduce the methyl group.

Introduction of the Amino Group: The amino group is introduced at the 2-position through a nucleophilic substitution reaction.

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

Reduction: Reduction reactions can be performed to reduce the quinazoline core or other functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidation can lead to the formation of quinazoline-2-carboxylic acids or quinazoline-2-one derivatives.

Reduction: Reduction can result in the formation of reduced quinazoline derivatives.

Substitution: Substitution reactions can produce various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

The compound has been studied for its antimicrobial and anti-cancer properties. Research indicates that derivatives of tetrahydroquinazoline structures exhibit a broad spectrum of biological activities due to their ability to interact with various biological targets.

Antimicrobial Properties

Studies have shown that compounds containing the tetrahydroquinazoline framework can inhibit the growth of several pathogenic microorganisms. For instance, derivatives have demonstrated activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anti-Cancer Activity

The compound's structure allows it to act as an inhibitor of certain kinases involved in cancer progression. For example, research has highlighted its potential as an inhibitor of Polo-like kinase 1 (Plk1), which is crucial in cell division and cancer cell proliferation . The IC50 values for these compounds suggest promising efficacy against cancer cell lines.

Neurological Disorders

Research indicates that tetrahydroquinazoline derivatives may have neuroprotective effects. They are being investigated for their potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems .

Cardiovascular Health

Some studies suggest that these compounds may possess anti-hypertensive properties. They could potentially be developed into treatments that help manage blood pressure by influencing vascular smooth muscle contraction .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Inhibition of Plk1 | Identified a new scaffold for Plk1 inhibitors with significant anti-cancer activity. |

| Study 2 | Antimicrobial activity | Demonstrated effectiveness against multiple strains of bacteria and fungi. |

| Study 3 | Neuroprotective effects | Showed potential in reducing neuroinflammation in models of neurodegeneration. |

Mechanism of Action

The mechanism by which (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tetrahydroquinazoline Derivatives

- IUPAC NAME: [4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methanamine hydrochloride (CAS: 79559-97-0):

- (4-Methylthiazol-2-yl)methanamine dihydrochloride (CAS: 71064-30-7):

Functional Group Variations

- 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide hydrochloride (CAS: 56717-19-2): Replaces the methanamine group with a carbothioamide, introducing hydrogen-bonding and metal-chelating capabilities .

Physicochemical Properties

Biological Activity

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's IUPAC name is (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride. Its molecular formula is with a molecular weight of 188.66 g/mol. The structure includes a tetrahydroquinazoline moiety which is crucial for its biological interactions.

Pharmacological Properties

Research indicates that (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride exhibits several pharmacological activities:

-

Antimicrobial Activity :

- Studies have shown that derivatives of the tetrahydroquinazoline structure possess moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited significant inhibition at concentrations ranging from 100 to 400 µg/mL .

-

Anticancer Activity :

- The compound has demonstrated cytotoxic effects on cancer cell lines such as HeLa (human cervical cancer) and A549 (human lung carcinoma). In vitro studies revealed IC50 values indicating effective inhibition of cell proliferation . The mechanism involves inducing apoptosis through both extrinsic and intrinsic pathways .

- Neuroprotective Effects :

The biological activity of (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for various enzymes linked to disease processes. For instance, it may inhibit tyrosinase activity, which is relevant in melanoma treatment .

- Modulation of Signaling Pathways : It appears to interact with multiple signaling pathways that regulate cell survival and apoptosis. This modulation is crucial for its anticancer effects .

Case Studies and Experimental Data

A summary of notable studies includes:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride?

- Methodological Answer : The compound can be synthesized via Mannich reactions or cyclocondensation of tetrahydroquinazoline precursors with methylamine derivatives. Key steps include:

- Step 1 : Formation of the quinazoline core using 4-methylcyclohexanone and guanidine derivatives under acidic conditions .

- Step 2 : Introduction of the methanamine group via reductive amination or nucleophilic substitution, followed by HCl salt formation .

- Validation : Purity (≥95%) should be confirmed using HPLC with UV detection at 254 nm and LC-MS for molecular ion verification .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid contact with strong oxidizers due to potential exothermic reactions .

- Storage : Store at −20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Desiccate to prevent hygroscopic degradation .

- Decomposition Risks : Elevated temperatures (>40°C) may release HCl gas; monitor via FT-IR for amine group stability .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Methodological Answer :

- Polar Solvents : Use DMSO (10–50 mM stock solutions) for in vitro studies. Verify solubility via dynamic light scattering (DLS) .

- Aqueous Buffers : For cell-based assays, dilute stock solutions in PBS (pH 7.4) or HBSS. Centrifuge at 10,000 rpm to remove particulates .

- Avoid : Chloroform or ethers due to poor solubility and potential salt precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Source Analysis : Compare purity levels (e.g., HPLC chromatograms from different vendors) and batch-to-batch variability .

- Assay Conditions : Standardize protocols (e.g., enzyme inhibition assays for LOXL2 or MAO-B) using positive controls (e.g., pargyline for MAO-B) .

- Structural Confirmation : Perform X-ray crystallography or 2D NMR (¹H-¹³C HSQC) to rule out stereochemical impurities .

Q. What strategies mitigate instability of the tetrahydroquinazoline core under physiological pH?

- Methodological Answer :

- pH Optimization : Conduct stability studies across pH 2–9 using UV-Vis spectroscopy to track absorbance shifts at 270 nm (quinazoline ring integrity) .

- Prodrug Design : Introduce acetyl or PEG groups at the methanamine moiety to enhance stability in serum .

- Real-Time Monitoring : Use LC-MS/MS to quantify degradation products (e.g., 4-methylcyclohexanone) in simulated gastric fluid .

Q. How can researchers optimize analytical methods for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with a gradient of 0.1% TFA in water/acetonitrile. Detect impurities at 220 nm .

- Mass Spectrometry : Apply HRMS (Q-TOF) to identify impurities with mass errors <2 ppm. Common impurities include dehydroquinazoline derivatives .

- Thresholds : Set acceptance criteria at ≤0.15% for any single impurity (ICH Q3A guidelines) .

Q. What in vitro models are suitable for studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer :

- Hepatocyte Models : Use primary human hepatocytes to assess metabolic clearance (CYP450 isoforms) via LC-MS metabolite profiling .

- Blood-Brain Barrier (BBB) Penetration : Employ MDCK-MDR1 monolayers to measure apparent permeability (Papp) and efflux ratios .

- Protein Binding : Quantify free fraction using equilibrium dialysis with plasma spiked at 10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.